molecular formula C3H7NO3 B555756 alpha-Methyl-D-tryptophan CAS No. 56452-52-9

alpha-Methyl-D-tryptophan

Cat. No.: B555756
CAS No.: 56452-52-9
M. Wt: 218,25*9,01 g/mole
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

Alpha-Methyl-D-tryptophan (α-Methyltryptophan) is a derivative of tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer .


Synthesis Analysis

The synthesis of this compound involves the use of 1-Methyl-D-tryptophan, which has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 . The preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole functional group . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been shown that the preparation of samples prior to tryptophan analysis can be significantly simplified by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .


Physical and Chemical Properties Analysis

This compound is characterized by its unique physical and chemical properties. It has an empirical formula of C12H14N2O2 and a molecular weight of 218.25 .

Scientific Research Applications

  • Brain Serotonergic System Studies : Alpha-MTrp is used as a tracer to study the brain's serotonin synthesis rates. It has been shown that the unidirectional uptake of alpha-MTrp and its conversion can be used to determine brain serotonin synthesis rates. This method is applicable in laboratory animals using autoradiographic measurements and in humans using positron emission tomography (Diksic & Young, 2001).

  • Localization in Epilepsy : In epilepsy research, alpha-MTrp PET has been used to localize seizure foci in patients with intractable partial epilepsy. This approach can be valuable in identifying the epileptogenic area, particularly in cases where conventional MRI and fluorine-18-deoxyglucose-PET studies fail to detect abnormalities (Fedi et al., 2001).

  • Kynurenine Pathway in Central Nervous System Disorders : The role of kynurenines, metabolites in the tryptophan metabolism pathway, has been explored in various neurological disorders. Alpha-MTrp plays a role in this pathway, and understanding its effects can provide insights into neuroprotection and treatment of these disorders (Vámos et al., 2009).

  • IDO Inhibitor in Cancer Cells : Alpha-Methyl-D-tryptophan has been studied as an indoleamine-2,3-dioxygenase (IDO) inhibitor, with implications in cancer treatment. Its role in influencing IDO1 mRNA and protein expression in human cancer cells suggests potential applications in modulating tumor immune escape mechanisms (Opitz et al., 2011).

  • Obesity Treatment in Mice : In obesity research, alpha-Methyl-L-tryptophan has shown potential as a weight-loss agent in different models of obesity in mice. It could serve as a basis for developing treatments for obesity and metabolic syndrome (Sivaprakasam et al., 2021).

Mechanism of Action

Target of Action

Alpha-Methyl-D-Tryptophan (α-MDT) primarily targets the amino acid transporter ATBo . This transporter’s expression is upregulated in cancer, making it a significant target for α-MDT . Additionally, α-MDT targets the IDO1 pathway , a crucial pathway involved in immune regulation .

Mode of Action

α-MDT acts as a blocker of the ATBo transporter , inhibiting its function and potentially affecting the transport of amino acids within the cell. It also acts on the IDO1 pathway, relieving IDO1-mediated immunosuppression . This action can have significant effects on immune cells, creating an artificially Tryptophan-related signal .

Biochemical Pathways

The primary biochemical pathway affected by α-MDT is the Tryptophan metabolism pathway . This pathway produces a series of metabolites called Tryptophan Catabolics (TRYCATs), which are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . These metabolites are closely associated with neurological and psychiatric disorders .

Pharmacokinetics

The pharmacokinetics of α-MDT have been characterized in rodents . It has been found to have high oral bioavailability and a long elimination half-life . The compound is stable in plasma and shows low protein binding . These properties suggest that α-MDT could have good bioavailability and a prolonged duration of action in the body.

Result of Action

The action of α-MDT leads to several molecular and cellular effects. By blocking the ATBo transporter, it can affect the transport of amino acids within the cell, potentially influencing cellular metabolism . Its action on the IDO1 pathway can relieve IDO1-mediated immunosuppression, potentially enhancing immune responses . Moreover, its impact on Tryptophan metabolism can lead to changes in the levels of TRYCATs, which can influence various pathological processes .

Safety and Hazards

When handling alpha-Methyl-D-tryptophan, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research on alpha-Methyl-D-tryptophan could focus on its potential role in promoting immune tolerance and improving autoimmune diseases . Another promising area of research is the investigation of the effects of this compound on tryptophan metabolism in neurological and psychiatric disorders .

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-D-tryptophan participates in a variety of biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350249
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56452-52-9
Record name (R)-a-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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